Welcome to the BenchChem Online Store!
molecular formula C10H11FN2O2 B1305797 1-(2-Fluoro-4-nitrophenyl)pyrrolidine CAS No. 385380-74-5

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Cat. No. B1305797
M. Wt: 210.2 g/mol
InChI Key: SMKXLBISYVJESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434695B2

Procedure details

To a solution of pyrrolidine (0.78 g, 11 mmol) in EtOAc (15 mL) and Et3N (1.52 g, 15 mmol) was added 1,2-difluoro-4-nitrobenzene (1.59 g, 10 mmol) in an ice bath. The mixture was stirred at rt overnight and filtered. The filter cake was washed with water and dried to give the title compound as a yellow solid (1.60 g, 76%).
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.CCN(CC)CC.F[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=1[F:23]>CCOC(C)=O>[F:23][C:15]1[CH:16]=[C:17]([N+:20]([O-:22])=[O:21])[CH:18]=[CH:19][C:14]=1[N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.52 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.59 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.